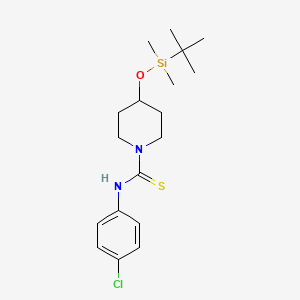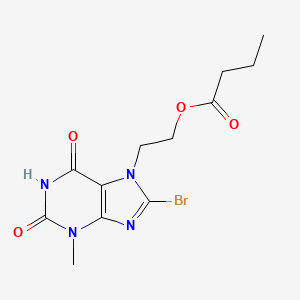
4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
Aplicaciones Científicas De Investigación
Synthetic Routes and Industrial Applications
One relevant application of compounds similar to 4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide in scientific research is their use in the synthesis of complex molecules. For example, in the development of synthetic routes for vandetanib, a therapeutic agent, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and related compounds are used in multi-step synthesis processes. These processes involve substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution reactions, highlighting the compound's utility in facilitating industrial-scale synthetic routes with favorable yields and commercial value (Mi, 2015).
Asymmetric Synthesis and N-Heterocycles
Another significant application is in asymmetric synthesis, particularly in the formation of N-heterocycles via sulfinimines. Chiral sulfinamides, closely related to the tert-butyl groups in the given compound, are known for their role in stereoselective synthesis. These methods provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Ligand Synthesis for D2-like Receptors
Compounds with similar structural features are explored for their potential in ligand synthesis, specifically targeting D2-like receptors. The synthesis and evaluation of arylcycloalkylamines, such as phenyl piperidines and their derivatives, have been investigated for improving the potency and selectivity of binding affinity at D2-like receptors. This research has implications for the development of antipsychotic agents, demonstrating the utility of these compounds in medicinal chemistry (Sikazwe et al., 2009).
Environmental Applications
In environmental science, research into the degradation products of related compounds, such as 4-tert-octylphenol, and their removal from water showcases the environmental relevance. Studies focus on biodegradability, toxic degradation products, and novel removal techniques, such as wastewater treatment using plant enzymes, which could potentially apply to a broad range of similar compounds. This underscores the importance of understanding the environmental impact and management of chemical substances (Olaniyan et al., 2020).
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-(4-chlorophenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2OSSi/c1-18(2,3)24(4,5)22-16-10-12-21(13-11-16)17(23)20-15-8-6-14(19)7-9-15/h6-9,16H,10-13H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWQFBJNRXFCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2OSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2801503.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)




![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2801509.png)





![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2801518.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)